

Spectroscopic Characterization of 4-Methyl-2-nitrophenol: An In-depth Technical Guide

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Compound of Interest

Compound Name:	4-Methyl-2-nitrophenol
CAS No.:	12167-20-3
Cat. No.:	B228403

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This guide provides a comprehensive analysis of the spectroscopic data for **4-Methyl-2-nitrophenol** ($C_7H_7NO_3$), a key chemical intermediate in various industrial syntheses.^{[1][2][3]} Understanding the spectral signature of this molecule is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies.

Molecular Structure and Spectroscopic Overview

4-Methyl-2-nitrophenol, also known as 2-nitro-p-cresol, is an aromatic compound characterized by a phenol ring substituted with a methyl group at position 4 and a nitro group at position 2. This substitution pattern gives rise to a unique electronic environment for each atom, which is reflected in its spectroscopic data. The molecular weight of **4-Methyl-2-nitrophenol** is approximately 153.14 g/mol.^{[1][4]}

A thorough spectroscopic analysis provides a molecular fingerprint, enabling unambiguous identification and assessment of purity. This guide will delve into the nuances of each major spectroscopic technique as applied to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-Methyl-2-nitrophenol**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the protons and carbons in the molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Methyl-2-nitrophenol**, typically recorded in a deuterated solvent like chloroform (CDCl_3), reveals distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Data Summary: ^1H NMR of **4-Methyl-2-nitrophenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	OH
~7.9	Doublet	1H	H-3
~7.3	Doublet of doublets	1H	H-5
~7.1	Doublet	1H	H-6
~2.3	Singlet	3H	CH_3

Interpretation and Causality:

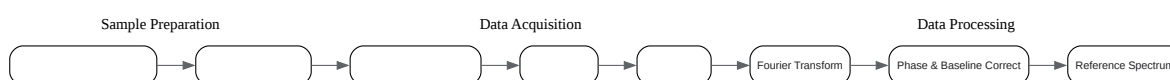
- **Hydroxyl Proton (OH):** The broad singlet at approximately 10.5 ppm is characteristic of a phenolic proton, with its chemical shift significantly influenced by hydrogen bonding and solvent effects. Its broadness is a result of chemical exchange with residual water or other exchangeable protons in the sample.
- **Aromatic Protons (H-3, H-5, H-6):** The aromatic region displays a complex splitting pattern due to the coupling between adjacent protons. The downfield shift of H-3 is attributed to the strong electron-withdrawing effect of the adjacent nitro group. The coupling constants (J-values) between these protons would provide further confirmation of their relative positions.

- Methyl Protons (CH_3): The singlet at around 2.3 ppm corresponds to the three protons of the methyl group. The absence of splitting indicates no adjacent protons.

Experimental Protocol: ^1H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ^1H NMR spectrum is as follows:

- Sample Preparation: Dissolve 5-25 mg of **4-Methyl-2-nitrophenol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.^[5] Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a 300 MHz or higher field NMR spectrometer.
- Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines.
- Acquisition: A standard one-pulse sequence is used to acquire the Free Induction Decay (FID). Key parameters include a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between scans.
- Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).



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Caption: General workflow for NMR data acquisition.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ^{13}C isotope, longer acquisition times or more concentrated samples are often required.

Data Summary: ^{13}C NMR of 4-Methyl-2-nitrophenol

Chemical Shift (δ) ppm	Assignment
~155	C-1 (C-OH)
~140	C-2 (C-NO ₂)
~135	C-4 (C-CH ₃)
~128	C-6
~125	C-5
~120	C-3
~20	CH ₃

Interpretation and Causality:

- Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-1) is significantly deshielded, as is the carbon attached to the nitro group (C-2). The quaternary carbons (C-1, C-2, and C-4) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
- Methyl Carbon:** The methyl carbon appears at a characteristic upfield chemical shift of around 20 ppm.

Experimental Protocol: ^{13}C NMR Spectroscopy

The protocol is similar to that for ^1H NMR, with the following key differences:

- Sample Concentration:** A higher concentration of the sample (50-100 mg) is often necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

- Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon. A longer relaxation delay may be needed, especially for quaternary carbons.
- Processing: The processing steps are analogous to those for ^1H NMR. The spectrum is typically referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing valuable information about the functional groups present.

Data Summary: IR Spectroscopy of 4-Methyl-2-nitrophenol

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3200-3500 (broad)	O-H stretch	Phenolic -OH
~3000-3100	C-H stretch	Aromatic C-H
~2850-3000	C-H stretch	Methyl C-H
~1580, ~1480	C=C stretch	Aromatic ring
~1520, ~1340	N-O asymmetric & symmetric stretch	Nitro group (NO_2)
~1200-1300	C-O stretch	Phenolic C-O
~800-900	C-H bend (out-of-plane)	Substituted aromatic

Interpretation and Causality:

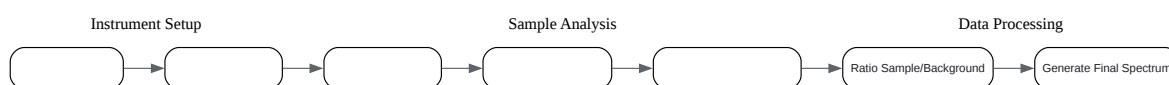
- O-H Stretch: The broad absorption in the 3200-3500 cm^{-1} region is a hallmark of the hydroxyl group and is broadened due to intermolecular hydrogen bonding.
- C-H Stretches: The absorptions above 3000 cm^{-1} are characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm^{-1} are from the methyl group.

- **Nitro Group Stretches:** The two strong absorptions around 1520 cm^{-1} and 1340 cm^{-1} are indicative of the asymmetric and symmetric stretching of the N-O bonds in the nitro group, respectively. These are highly characteristic and confirmatory for this functional group.
- **Fingerprint Region:** The region below 1500 cm^{-1} is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, including C-C and C-O stretching and various bending vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for analyzing solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the clean, empty crystal is collected.
- **Sample Application:** A small amount of the solid **4-Methyl-2-nitrophenol** is placed directly onto the ATR crystal.
- **Pressure Application:** A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
- **Data Collection:** The IR spectrum of the sample is then collected. The instrument measures the attenuated IR beam that has interacted with the sample.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



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